N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
Description
“N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Properties
IUPAC Name |
N-butan-2-yl-3-[1-[2-(diethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-5-15(4)23-18(29)12-13-27-20(31)16-10-8-9-11-17(16)28-21(27)24-25-22(28)32-14-19(30)26(6-2)7-3/h8-11,15H,5-7,12-14H2,1-4H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGURMVUKVQPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the sec-butyl group and the diethylamino-oxoethylthio moiety. Common reagents and conditions include:
Formation of the triazoloquinazoline core: This step may involve cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sec-butyl group: This can be achieved through alkylation reactions using sec-butyl halides.
Attachment of the diethylamino-oxoethylthio moiety: This step may involve nucleophilic substitution reactions using diethylamine and thiol derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound disrupts bacterial cell walls and inhibits protein synthesis.
- Case Study : A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Properties
The quinazoline derivatives have been extensively studied for their anticancer properties:
- In vitro Studies : Cell line studies have shown that the compound induces apoptosis in cancer cells by activating specific pathways associated with programmed cell death.
- Research Findings : A notable study reported that similar compounds reduced tumor growth in xenograft models by inhibiting angiogenesis.
Insecticidal Activity
The compound has also been explored for its potential use in pest control:
- Mechanism : It acts as an insecticide by interfering with the nervous system of target pests.
- Field Trials : Trials conducted in agricultural settings showed a reduction in pest populations when applied at recommended dosages.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of “N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline derivatives: These compounds share the triazoloquinazoline core and may exhibit similar biological activities.
Sec-butyl derivatives: Compounds with the sec-butyl group may have comparable chemical properties.
Diethylamino derivatives: These compounds contain the diethylamino moiety and may have similar pharmacological effects.
Uniqueness
“N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Biological Activity
N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound with a molecular formula of C22H30N6O3S and a molecular weight of 458.6 g/mol. This compound is part of the triazoloquinazoline class and has garnered attention for its potential biological activities, including enzyme inhibition and anticancer properties.
Chemical Structure and Properties
The compound features several distinct structural motifs:
- Triazoloquinazoline Core : This core structure is known for its biological activity.
- Diethylcarbamoyl Group : This moiety may enhance solubility and bioavailability.
- Butan-2-yl Chain : This branched alkyl group is thought to influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Signaling Pathways : By interacting with signaling molecules, it may alter pathways related to apoptosis and immune responses.
Anticancer Properties
Recent studies have evaluated the anticancer potential of related triazoloquinazoline derivatives. For instance:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research:
- Cholinesterase Inhibition : Some derivatives have demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 10.4 | 7.7 |
| Compound B | 5.4 | 9.9 |
Case Studies
- Study on Triazoloquinazolines : A study investigated various derivatives of triazoloquinazoline, revealing that modifications at the 1-position significantly affect their biological activity. The presence of electron-withdrawing groups enhanced enzyme inhibition properties.
- Cytotoxicity Evaluation : In a comparative analysis, compounds similar to this compound were tested against several cancer cell lines. Results indicated that certain structural variations led to increased cytotoxicity, suggesting a structure–activity relationship (SAR).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Triazoloquinazoline Core Formation : Cyclocondensation of quinazolinone precursors with hydrazine derivatives under reflux conditions (e.g., n-butanol, 4–6 hours) to form the [1,2,4]triazolo[4,3-a]quinazolin-5-one scaffold .
- Sulfanyl Group Introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives, followed by alkylation with diethylcarbamoylmethyl halides to attach the sulfanyl-carbamoyl moiety .
- Propanamide Side-Chain Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., HBTU/DMAP) between the triazoloquinazoline intermediate and N-(butan-2-yl)propanamide .
- Key Optimization Factors : Solvent polarity (DMF vs. dichloromethane), temperature control (60–80°C for cyclocondensation), and stoichiometric ratios to minimize byproducts .
Q. How can researchers confirm the regioselectivity of the triazoloquinazoline ring system during synthesis?
- Methodological Answer : Regioselectivity is validated via:
- NMR Spectroscopy : - and -NMR analysis of coupling constants and chemical shifts to distinguish between [1,2,4]triazolo[4,3-a]quinazoline (C-3 vs. C-4 substitution patterns) .
- X-ray Crystallography : Definitive structural assignment using single-crystal diffraction data, as seen in analogous triazoloquinazoline derivatives .
- Computational Modeling : DFT calculations to predict thermodynamically favored regioisomers based on transition-state energies .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] peaks) and fragmentation patterns .
- FT-IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~3300 cm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the propanamide and diethylcarbamoyl regions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the diethylcarbamoylmethylsulfanyl group?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the thiol intermediate, improving alkylation efficiency .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate thiol-alkylation under biphasic conditions .
- Byproduct Mitigation : Silica gel chromatography or recrystallization (DMSO/water) removes unreacted thiourea or halide byproducts .
Q. What strategies address solubility challenges in biological assays for this compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to maintain compound stability in aqueous buffers .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility, later cleaved in vivo .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or GOLD models binding to enzymes (e.g., kinases) using crystallographic protein structures (PDB IDs). Focus on the triazoloquinazoline core’s π-π stacking and hydrogen-bonding potential .
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify key residue interactions .
- QSAR Modeling : Correlate substituent effects (e.g., diethylcarbamoyl vs. dimethyl) with activity using descriptors like logP and polar surface area .
Q. What analytical approaches resolve contradictory data in stability studies (e.g., pH-dependent degradation)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, followed by HPLC-UV/MS to identify degradation products .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage temperatures .
- Stabilizer Screening : Evaluate antioxidants (e.g., BHT) or buffering agents (citrate-phosphate) to mitigate hydrolysis .
Q. How do structural modifications (e.g., replacing diethylcarbamoyl with acyl groups) impact bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying carbamoyl substituents (e.g., methyl, cyclopropyl) and test in enzyme inhibition assays (IC) .
- Crystallographic Analysis : Compare binding modes of analogs to target proteins (e.g., HDACs) to identify critical interactions .
- Metabolic Profiling : Use liver microsomes to assess stability differences caused by carbamoyl modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
